molecular formula C11H10ClNO2S B1373868 Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate CAS No. 881634-13-5

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate

Cat. No.: B1373868
CAS No.: 881634-13-5
M. Wt: 255.72 g/mol
InChI Key: WQNHAHGRGWWDNO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate is a chemical compound with the CAS Number 881634-13-5 and a molecular formula of C 11 H 10 ClNO 2 S . It has a molecular weight of 255.72 g/mol . This compound is a derivative of the benzothiazole scaffold, a bicyclic heterocycle known for its significant relevance in medicinal and organic chemistry due to the presence of electron-rich nitrogen and sulfur atoms . Benzothiazole derivatives, as a class, are recognized as highly reactive building blocks and privileged structures in the design of pharmacologically active agents . A wide range of 2-substituted benzothiazoles have been reported to exhibit diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, antitumor, and antioxidant properties . While specific biological data for this acetate ester may be limited, its structure positions it as a versatile synthetic intermediate. The presence of the ester functional group makes it a valuable precursor for further chemical transformations, such as hydrolysis to the corresponding acid or the synthesis of amides and other derivatives for structure-activity relationship (SAR) studies in drug discovery efforts . This product is intended for research purposes as a key intermediate in organic synthesis and the development of novel chemical entities. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHAHGRGWWDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminobenzenethiol with Ethyl Chloroacetate

This is one of the most widely reported methods for synthesizing Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate:

  • Reaction Description : The reaction involves the condensation of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base.
  • Reaction Conditions :
    • Base : Sodium hydroxide or potassium carbonate.
    • Solvent : Ethanol or methanol.
    • Temperature : Reflux conditions (approximately 80–100°C).
    • Time : Typically 4–6 hours.
  • Mechanism :
    • The thiol group reacts with the chloroacetate via nucleophilic substitution to form an intermediate.
    • Cyclization occurs to form the benzothiazole ring system.
  • Yield : Moderate to high (60–85%), depending on reaction optimization.

Cyclization Using Ethyl α-Bromoacetate

An alternative approach uses ethyl α-bromoacetate instead of ethyl chloroacetate:

  • Reaction Description : The thiol group in 5-chloro-2-mercaptobenzothiazole reacts with ethyl α-bromoacetate under basic conditions.
  • Reaction Conditions :
    • Base : Sodium ethoxide or potassium carbonate.
    • Solvent : Dry ethanol.
    • Temperature : Reflux for several hours.
  • Yield : Comparable to the chloroacetate method but may require more stringent purification.

Industrial Production Methods

Continuous Flow Synthesis

Continuous flow reactors are increasingly employed in industrial settings for the production of this compound due to their efficiency and scalability:

  • Advantages :
    • Improved heat and mass transfer.
    • Enhanced reaction control and reproducibility.
    • Reduced reaction time compared to batch synthesis.
  • Typical Conditions :
    • Reactants are mixed in a flow reactor at controlled temperatures (80–120°C).
    • Catalysts such as organic bases may be used to accelerate the reaction.

Microwave-Assisted Synthesis

Microwave irradiation is another method explored for industrial production:

  • Key Benefits :
    • Significant reduction in reaction time (minutes instead of hours).
    • Higher yields due to uniform heating and enhanced molecular interactions.
  • Conditions :
    • Solvent-free or minimal solvent systems.
    • Reaction temperatures typically range between 100–150°C.

One-Pot Multicomponent Reactions

One-pot reactions are designed to minimize steps and waste:

  • Reactants such as ethyl chloroacetate, sulfur sources, and aromatic amines are combined directly in a single vessel.
  • Catalysts like ammonium chloride or zinc chloride may be used to promote cyclization.

Purification Techniques

After synthesis, purification is critical for obtaining high-purity this compound:

Recrystallization

Recrystallization from ethanol or methanol is commonly employed:

  • Dissolve the crude product in hot ethanol.
  • Cool slowly to induce crystallization.

Column Chromatography

For more complex mixtures, column chromatography using silica gel and a solvent mixture (e.g., ethyl acetate/hexane in a ratio of 3:7) is used.

Data Table: Key Reaction Parameters

Method Reactants Solvent Base/Catalyst Temperature Time Yield (%)
Condensation with chloroacetate Ethyl chloroacetate, aminothiol Ethanol Sodium hydroxide Reflux ~4–6 h ~60–85
Cyclization with bromoacetate Ethyl α-bromoacetate, aminothiol Dry ethanol Sodium ethoxide Reflux ~4–6 h ~65–80
Continuous flow synthesis Same as above Varies Organic base ~80–120°C Minutes High
Microwave-assisted synthesis Same as above Minimal solvent None ~100–150°C Minutes High

Notes on Optimization

  • Reaction efficiency can be enhanced by using high-purity starting materials and optimizing solvent polarity.
  • Microwave-assisted synthesis offers significant advantages for laboratory-scale experiments but requires specialized equipment for scaling up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various benzothiazole derivatives with potential biological activity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is investigated for its potential as:

Materials Science

In materials science, this compound is explored for:

  • Dyes and Pigments : Its unique chemical structure allows for applications in developing dyes with specific optical properties.
  • Nonlinear Optical Materials : The compound's characteristics may enable its use in advanced optical applications .

Biological Studies

The compound serves as a scaffold for synthesizing biologically active molecules. It aids in studying biochemical pathways by interacting with various enzymes and proteins. Notably:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in metabolic pathways, impacting gene expression related to cell growth .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Mycobacterium tuberculosis. The compound was tested at various concentrations, demonstrating a dose-dependent response. This suggests its potential as a lead compound for developing new anti-tubercular agents .

Application in Drug Development

In drug development research, this compound has been used as a starting material for synthesizing novel compounds targeting protein tyrosine phosphatase (PTP). In vivo assessments indicated that derivatives of this compound could significantly reduce plasma glucose concentrations in diabetic models .

Comparison with Similar Compounds

Ethyl [(5-Chloro-1,3-benzoxazol-2-yl)thio]acetate

  • Structure : Replaces the benzothiazole sulfur with an oxygen atom (benzoxazole core) and introduces a thioether linkage.
  • Molecular Formula: C₁₁H₁₀ClNO₃S (same as target compound).
  • The thioether group increases flexibility compared to the direct acetate linkage in the target compound.
  • Synthesis : Prepared via nucleophilic substitution between 5-chloro-1,3-benzoxazole-2-thiol and ethyl chloroacetate under basic conditions .
  • Applications : Used as a bioactive intermediate in drug discovery.

2-[(5-Chloro-1,3-benzothiazol-2-yl)thio]octanoic Acid

  • Structure: Features a long alkyl chain (octanoic acid) attached via a thioether to the benzothiazole core.
  • Molecular Formula: C₁₅H₁₈ClNO₂S₂.
  • Key Differences: The octanoic acid chain enhances lipophilicity, improving membrane permeability. The thioether linkage may confer antioxidant properties.
  • Biological Activity : Demonstrated moderate antibacterial activity in preliminary screenings .

Ethyl 2-(5-Chloro-1H-indazol-3-yl)acetate (Ethyclozate)

  • Structure : Replaces benzothiazole with an indazole ring.
  • Molecular Formula : C₁₁H₁₁ClN₂O₂.
  • Key Differences :
    • The indazole core introduces additional nitrogen atoms, enabling hydrogen bonding.
    • Exhibits plant growth-regulating properties, unlike the benzothiazole derivatives .
  • Physical Properties : Melting point = 77°C; higher solubility in polar solvents compared to benzothiazole analogs.

Ethyl 2-(5-Bromo-1H-benzimidazol-2-yl)acetate

  • Structure : Substitutes benzothiazole with benzimidazole and bromine at the 5-position.
  • Molecular Formula : C₁₁H₁₀BrN₃O₂.
  • Key Differences :
    • Benzimidazole’s dual nitrogen atoms enhance coordination with metal ions, relevant in catalysis.
    • Bromine’s larger atomic radius may sterically hinder interactions compared to chlorine.
  • Applications : Used in synthesizing fluorescent probes .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity/Applications
Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate C₁₁H₁₀ClNO₃S 271.715 Not reported Benzothiazole, Chloro, Ester Antimicrobial intermediates
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate C₁₁H₁₀ClNO₃S 271.72 Not reported Benzoxazole, Thioether Drug discovery intermediates
2-[(5-Chloro-1,3-benzothiazol-2-yl)thio]octanoic Acid C₁₅H₁₈ClNO₂S₂ 368.89 91–93 Thioether, Carboxylic acid Antibacterial
Ethyl 2-(5-chloro-1H-indazol-3-yl)acetate C₁₁H₁₁ClN₂O₂ 238.67 77 Indazole, Ester Plant growth regulator

Structural and Functional Insights

  • Electronic Effects: Chlorine’s electronegativity in the target compound increases electrophilicity at the benzothiazole core, enhancing reactivity in substitution reactions compared to non-halogenated analogs .
  • Steric Considerations: Compounds with bulkier substituents (e.g., octanoic acid in ) show reduced crystallinity but improved bioavailability.
  • Hydrogen Bonding : Indazole derivatives (e.g., ) exhibit stronger intermolecular interactions due to N–H groups, influencing solubility and solid-state packing.

Biological Activity

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Interactions
this compound interacts with various biological targets, primarily enzymes and proteins involved in metabolic pathways. The compound has shown the ability to inhibit several enzymes, which can disrupt normal cellular functions and lead to therapeutic effects against certain diseases.

Biochemical Pathways
Research indicates that benzothiazole derivatives, including this compound, may inhibit the growth of Mycobacterium tuberculosis, suggesting a role in combating tuberculosis by interfering with bacterial replication pathways. This inhibition is likely due to the compound's ability to bind to active sites of key enzymes involved in bacterial metabolism.

2. Cellular Effects

Gene Expression Modulation
The compound has been observed to influence gene expression related to cell proliferation and apoptosis. By modulating these pathways, it can affect cell survival and growth rates, making it a candidate for further investigation in cancer therapies.

Metabolic Impact
this compound can alter metabolic pathways by inhibiting critical enzymes such as cytochrome P450. These interactions can result in changes in cellular metabolism and the production of metabolites with distinct biological activities.

3. Dosage Effects in Animal Models

Studies reveal that the biological effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anti-tumor activities. Conversely, higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization for therapeutic applications.

4. Research Applications

The compound has several promising applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
  • Materials Science : Explored for use in developing dyes and nonlinear optical materials.
  • Biological Studies : Serves as a scaffold for synthesizing biologically active molecules.

5. Case Studies and Research Findings

StudyFindings
Antitubercular Activity Demonstrated significant inhibition of Mycobacterium tuberculosis growth, with effective binding affinities noted in docking studies .
Antifungal Properties Exhibited moderate antifungal activity against various pathogens like Colletotrichum orbiculare and Botrytis cinerea .
Anticancer Potential In HCT-116 cancer cells, showed moderate cytotoxicity (IC50 = 0.66 µM), indicating potential for further development as an anticancer agent .

6. Conclusion

This compound presents a multifaceted profile of biological activity with implications for treating infectious diseases and cancer. Its ability to interact with critical biological targets highlights its potential as a lead compound for further development in pharmacology. Ongoing research will be essential to fully elucidate its mechanisms and optimize its therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-chloro-1,3-benzothiazole-2-thiol with ethyl α-bromoacetate in the presence of a base (e.g., sodium ethoxide) under reflux in ethanol . Intermediates are characterized using FT-IR (e.g., C=O stretch at ~1735 cm⁻¹) and NMR spectroscopy. For example, the ethyl ester group is confirmed by a triplet at δ 1.27 ppm (CH₃) and a quartet at δ 4.20 ppm (CH₂) in ¹H NMR, while the benzothiazole aromatic protons appear as distinct doublets between δ 7.27–7.84 ppm .

Q. How are spectroscopic techniques employed to validate the structure of this compound and its derivatives?

  • FT-IR : Confirms functional groups, such as ester C=O (1735 cm⁻¹) and benzothiazole C-S (650–750 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group, aromatic protons) and carbon types (e.g., carbonyl at δ ~171 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What reaction conditions favor the formation of the benzothiazole core during synthesis?

Cyclization of 2-aminothiophenol derivatives with chloroacetate esters under acidic or basic conditions is typical. For example, using DMF as a solvent and ammonium chloride as a catalyst at 80–100°C promotes ring closure . Electron-withdrawing substituents (e.g., Cl) enhance reactivity by stabilizing intermediates via resonance .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or regioselectivity?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, a study of a related benzothiazole derivative (Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) confirmed bond lengths (C-S: 1.74 Å) and dihedral angles (e.g., 85.2° between benzothiazole and ester groups) using SHELXL for refinement . Discrepancies between computational (DFT) and experimental geometries can highlight steric or electronic effects .

Q. What strategies address low yields in reactions involving electron-deficient benzothiazole derivatives?

  • Catalytic optimization : Use CuCN or Pd catalysts to accelerate coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
  • Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product suppression .

Q. How can NMR data contradictions (e.g., unexpected splitting) be systematically analyzed?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria in esters).
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals. For example, a study of a benzothiazole-acetate hybrid used HSQC to correlate carbonyl carbons (δ 171.7 ppm) with adjacent protons .
  • Computational modeling : Predicts chemical shifts using DFT (e.g., B3LYP/6-31G*) to validate assignments .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polarity-based separation .
  • Recrystallization : Ethanol or methanol yields high-purity crystals, as demonstrated in a study achieving >95% purity .

Q. How do steric and electronic factors influence the reactivity of the benzothiazole ring in further functionalization?

The 5-chloro group directs electrophilic substitution to the 4- and 6-positions via meta-directing effects. Steric hindrance at the 2-position (ester group) limits accessibility, favoring reactions at the 6-position in nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?

  • Scale factors : Apply a 0.9613 scaling factor to DFT-calculated IR frequencies (e.g., B3LYP/6-31G*) to match experimental data .
  • Conformational sampling : Include multiple rotamers in simulations to account for dynamic effects in solution .

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